![molecular formula C13H5Cl3F3NO3 B14712375 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene CAS No. 21726-22-7](/img/structure/B14712375.png)
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route includes:
Etherification: The formation of the phenoxy linkage by reacting the halogenated nitrobenzene with a trifluoromethyl-substituted phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄)
Substitution: Sodium methoxide (NaOCH₃)
Major Products Formed
Reduction: Formation of amine derivatives
Oxidation: Formation of quinones
Substitution: Formation of substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and nitro groups can participate in various biochemical pathways, leading to its observed effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trichloro-5-nitrobenzene: Similar structure but lacks the phenoxy and trifluoromethyl groups.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but lacks the additional chlorine atoms and phenoxy group.
Uniqueness
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene is unique due to the combination of multiple halogen atoms, a nitro group, and a trifluoromethyl-substituted phenoxy group
Eigenschaften
CAS-Nummer |
21726-22-7 |
|---|---|
Molekularformel |
C13H5Cl3F3NO3 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C13H5Cl3F3NO3/c14-8-4-10(16)12(5-9(8)15)23-11-2-1-6(20(21)22)3-7(11)13(17,18)19/h1-5H |
InChI-Schlüssel |
WKLIHOSVOZNJHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


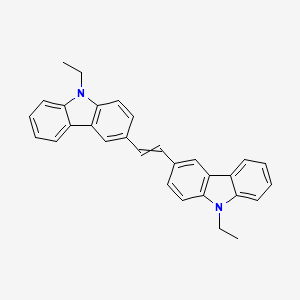

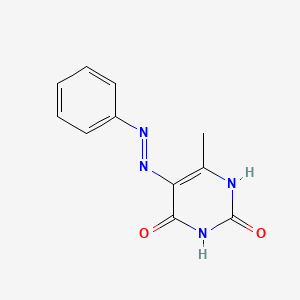
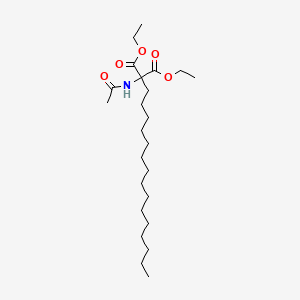
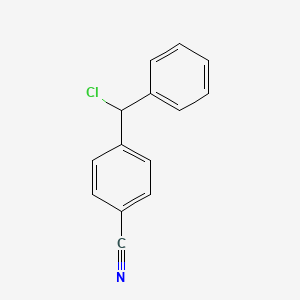
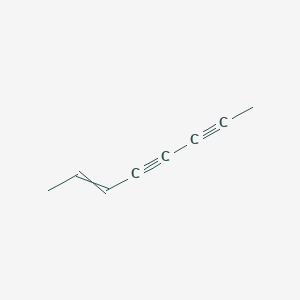
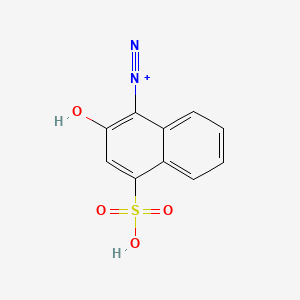

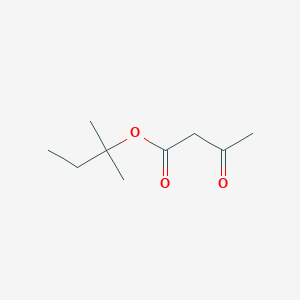



![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
